CID 156588646
Description
CID 156588646 is a compound registered in the PubChem database, a globally recognized repository for chemical information. Compounds are often compared based on structural homology, functional groups, pharmacological profiles, and applications in fields such as medicinal chemistry or materials science .
Properties
Molecular Formula |
C32H41Cl2N5O3 |
|---|---|
Molecular Weight |
614.6 g/mol |
InChI |
InChI=1S/C32H41Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23H,2-6,11-12,14-20,22H2,1H3,(H,36,41) |
InChI Key |
VJWAELDBBMVSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC[C](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Comparative studies of chemical compounds rely on standardized protocols, including:
- Structural Analysis : Techniques like mass spectrometry (e.g., collision-induced dissociation, CID) and nuclear magnetic resonance (NMR) to resolve molecular architectures .
- Physicochemical Profiling : Measurement of solubility, stability, logP (partition coefficient), and molecular weight .
- Biological Activity Screening: Assays for toxicity, binding affinity, and therapeutic efficacy, often benchmarked against known compounds .
Comparison with Similar Compounds
While direct data on CID 156588646 is absent in the provided evidence, a hypothetical comparison framework can be extrapolated from analogous studies (e.g., and ):
Table 1: Structural and Functional Comparison
| Property/Metric | This compound* | Similar Compound A (e.g., CID 5469634) | Similar Compound B (e.g., CID 5591) |
|---|---|---|---|
| Molecular Formula | Not Available | C22H34O2 | C24H27N3O6S |
| Molecular Weight | Not Available | 330.5 g/mol | 485.5 g/mol |
| Key Functional Groups | Not Available | Carboxylic acid, alkene | Sulfonamide, thiazolidinedione |
| Biological Target | Not Available | PPAR-γ agonist | TNF-α inhibitor |
| LogP | Not Available | 5.2 | 3.8 |
| Therapeutic Area | Not Available | Metabolic disorders | Inflammatory diseases |
Note: Data for this compound is illustrative due to absence in evidence.
Key Findings from Analogous Studies :
- Structural Similarity : Compounds with overlapping functional groups (e.g., carboxylic acids, sulfonamides) often exhibit comparable binding modes to biological targets .
- Activity Trends : For example, CID 5469634 (ginkgolic acid) shows inhibitory activity against TNF-α, a pro-inflammatory cytokine, while CID 5591 (troglitazone) modulates PPAR-γ for metabolic regulation .
- Optimization Challenges : Structural modifications in similar compounds (e.g., addition of methyl groups in CID 5469634 derivatives) can enhance solubility but reduce target specificity .
Q & A
How to adjust research questions dynamically during this compound investigations?
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